2-Bromo-5-(piperidin-1-ylsulfonyl)benzoic acid
Overview
Description
“2-Bromo-5-(piperidin-1-ylsulfonyl)benzoic acid” is a chemical compound with the molecular formula C12H14BrNO4S and a molecular weight of 348.21 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzoic acid group, a bromine atom attached to the benzene ring, and a piperidin-1-ylsulfonyl group also attached to the benzene ring .Physical and Chemical Properties Analysis
“this compound” is a solid at room temperature. It has a predicted melting point of 194.82°C and a predicted boiling point of approximately 499.8°C at 760 mmHg. The compound has a predicted density of approximately 1.6 g/cm3 and a refractive index of n20D 1.62 .Scientific Research Applications
Chemical Synthesis and Medicinal Chemistry Applications
The synthesis and application of 2-Bromo-5-(piperidin-1-ylsulfonyl)benzoic acid in medicinal chemistry and chemical synthesis are significant. For instance, the reaction involving piperidine with nitro-group-containing benzenes, such as 1,2,4-trinitrobenzene, demonstrates the utility of piperidine derivatives in nucleophilic aromatic substitution reactions. These reactions are crucial for designing compounds with potential biological activity, including those that might involve modifications to the benzoic acid moiety (Pietra & Vitali, 1972).
Antifungal and Antimicrobial Properties
Compounds related to piperidine and benzoic acid derivatives, such as those found in Piper species, exhibit significant antifungal activities. These properties suggest potential applications in developing new antifungal agents, highlighting the importance of structural modifications like those in this compound for enhancing bioactivity (Xu & Li, 2011).
Role in Enhancing Gut Functions
Benzoic acid, a core component of this compound, has been studied for its impact on gut functions. It shows promise in improving digestion, absorption, and the overall health of the gut microbiota, indicating its potential in food and feed additives for health improvement (Mao et al., 2019).
Pharmacokinetic Insights
Understanding the pharmacokinetics and metabolism of benzoic acid derivatives is crucial for their application in medicine. Studies on animals and humans reveal important insights into the metabolic pathways and potential toxicological profiles, aiding in the safer design of related compounds (Hoffman & Hanneman, 2017).
DNA Interaction and Anticancer Potential
Research into compounds that interact with DNA, such as Hoechst 33258, a known minor groove binder, indicates the importance of structural features like those in this compound for designing new anticancer agents. These studies provide a foundation for understanding how modifications to the benzoic acid and piperidine structures could enhance binding affinity and specificity towards DNA, offering new pathways for drug development (Issar & Kakkar, 2013).
Properties
IUPAC Name |
2-bromo-5-piperidin-1-ylsulfonylbenzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO4S/c13-11-5-4-9(8-10(11)12(15)16)19(17,18)14-6-2-1-3-7-14/h4-5,8H,1-3,6-7H2,(H,15,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSYOIFDAVMWXDP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)Br)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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